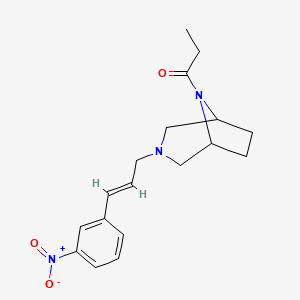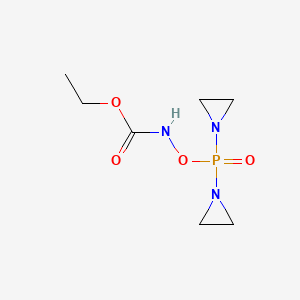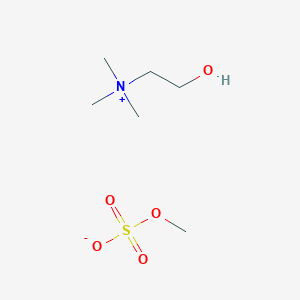
Choline methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline methyl sulfate is a quaternary ammonium compound that plays a crucial role in various biological processes. It is a derivative of choline, an essential nutrient for humans and many other animals. Choline is involved in the synthesis of phospholipids, which are critical components of cell membranes, and serves as a precursor for the neurotransmitter acetylcholine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Choline methyl sulfate can be synthesized through the reaction of choline chloride with sulfuric acid. The reaction typically involves mixing choline chloride with sulfuric acid under controlled temperature and pressure conditions to produce this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where choline chloride and sulfuric acid are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes to remove impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Choline methyl sulfate undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, which is a methyl donor in many biological reactions.
Substitution: This compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
Applications De Recherche Scientifique
Choline methyl sulfate has a wide range of applications in scientific research:
Mécanisme D'action
Choline methyl sulfate exerts its effects primarily through its role as a methyl donor in various metabolic processes. It is involved in the synthesis of phosphatidylcholine, a major component of cell membranes, and acetylcholine, a neurotransmitter essential for nerve function . The compound also participates in methylation reactions that regulate gene expression and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Betaine: An oxidation product of choline that serves as a methyl donor in various biological reactions.
Phosphatidylcholine: A phospholipid derived from choline that is a major component of cell membranes.
Uniqueness
Choline methyl sulfate is unique in its ability to serve as both a methyl donor and a precursor for the synthesis of other important compounds like acetylcholine and phosphatidylcholine. Its dual role in methylation and neurotransmitter synthesis makes it a valuable compound in both biological and industrial applications .
Propriétés
Numéro CAS |
65151-62-4 |
|---|---|
Formule moléculaire |
C5H14NO.CH3O4S C6H17NO5S |
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C5H14NO.CH4O4S/c1-6(2,3)4-5-7;1-5-6(2,3)4/h7H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
XYJMOGRCMXCNLD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


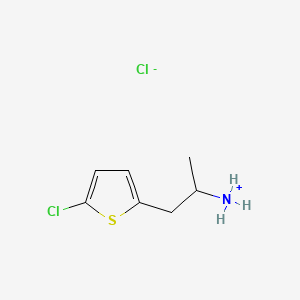
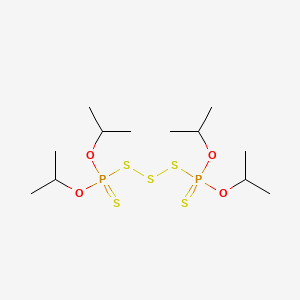
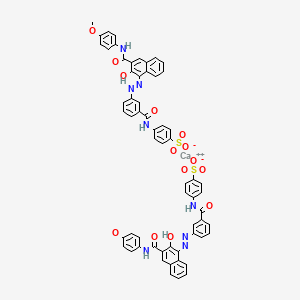
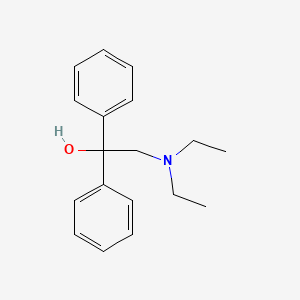
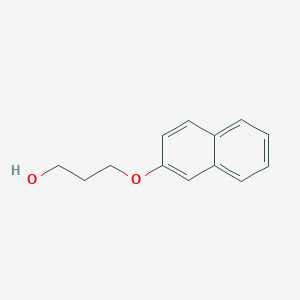
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
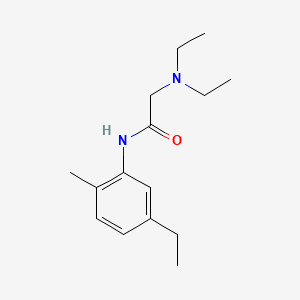

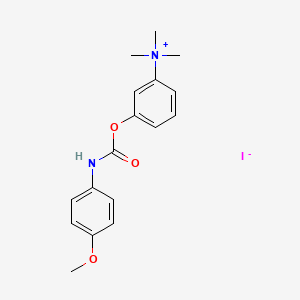
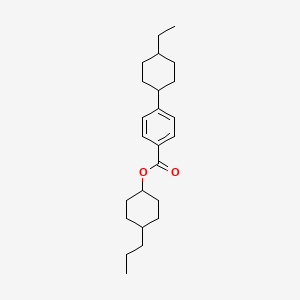
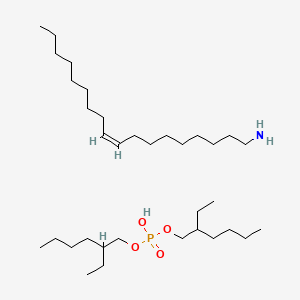
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
